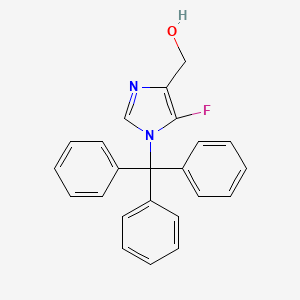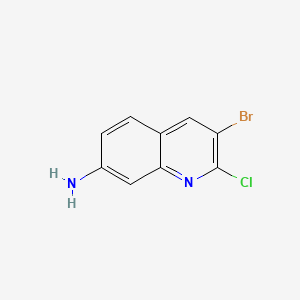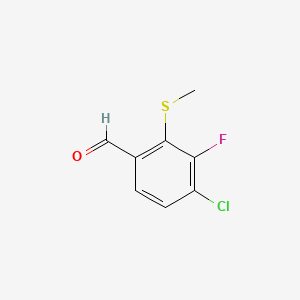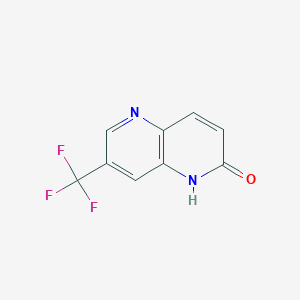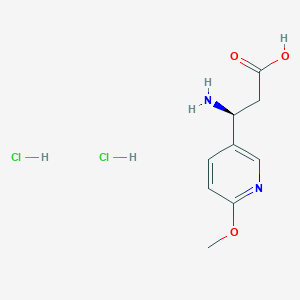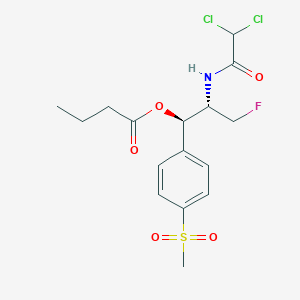
(1R,2S)-2-(2,2-dichloroacetamido)-3-fluoro-1-(4-(methylsulfonyl)phenyl)propyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1r,2s)-2-((dichloroacetyl)amino)-3-fluoro-1-(4-(methylsulfonyl)phenyl)propyl butyrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a dichloroacetyl group, a fluoro group, and a methylsulfonylphenyl group. These functional groups contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2s)-2-((dichloroacetyl)amino)-3-fluoro-1-(4-(methylsulfonyl)phenyl)propyl butyrate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the dichloroacetyl group: This can be achieved by reacting an appropriate amine with dichloroacetyl chloride under basic conditions.
Introduction of the fluoro group: This step involves the fluorination of an intermediate compound using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the methylsulfonylphenyl group: This can be accomplished through a nucleophilic substitution reaction, where a suitable phenyl derivative is reacted with the intermediate compound.
Final esterification: The final step involves the esterification of the intermediate with butyric acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of (1r,2s)-2-((dichloroacetyl)amino)-3-fluoro-1-(4-(methylsulfonyl)phenyl)propyl butyrate may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Análisis De Reacciones Químicas
Types of Reactions
(1r,2s)-2-((dichloroacetyl)amino)-3-fluoro-1-(4-(methylsulfonyl)phenyl)propyl butyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
(1r,2s)-2-((dichloroacetyl)amino)-3-fluoro-1-(4-(methylsulfonyl)phenyl)propyl butyrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1r,2s)-2-((dichloroacetyl)amino)-3-fluoro-1-(4-(methylsulfonyl)phenyl)propyl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Fluorophenyl derivatives: Compounds with a phenyl ring substituted with a fluorine atom.
Methylsulfonylphenyl derivatives: Compounds with a phenyl ring substituted with a methylsulfonyl group.
Uniqueness
(1r,2s)-2-((dichloroacetyl)amino)-3-fluoro-1-(4-(methylsulfonyl)phenyl)propyl butyrate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C16H20Cl2FNO5S |
|---|---|
Peso molecular |
428.3 g/mol |
Nombre IUPAC |
[(1R,2S)-2-[(2,2-dichloroacetyl)amino]-3-fluoro-1-(4-methylsulfonylphenyl)propyl] butanoate |
InChI |
InChI=1S/C16H20Cl2FNO5S/c1-3-4-13(21)25-14(12(9-19)20-16(22)15(17)18)10-5-7-11(8-6-10)26(2,23)24/h5-8,12,14-15H,3-4,9H2,1-2H3,(H,20,22)/t12-,14-/m1/s1 |
Clave InChI |
HLTGVBDEHVMERD-TZMCWYRMSA-N |
SMILES isomérico |
CCCC(=O)O[C@H](C1=CC=C(C=C1)S(=O)(=O)C)[C@@H](CF)NC(=O)C(Cl)Cl |
SMILES canónico |
CCCC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)C)C(CF)NC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


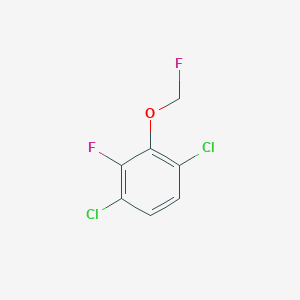
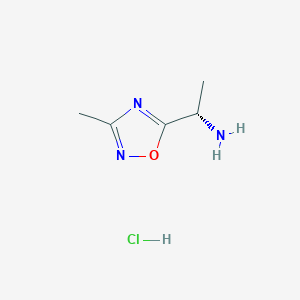
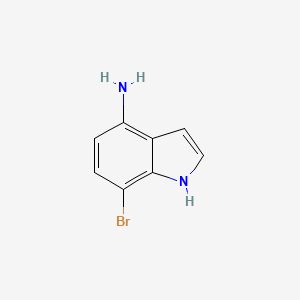
![6-(3-chloro-5-fluorophenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14041533.png)
![(2R,5R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-tert-butyl-2-(4-chlorophenyl)-1-(2-methylphenyl)sulfonyl-2,5-dihydropyrrole-3-carboxamide](/img/structure/B14041540.png)
![Methyl 8-ethyl-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14041545.png)
![diazanium;(2S,3S,4S,5R,6S)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B14041558.png)
